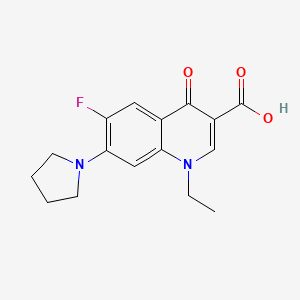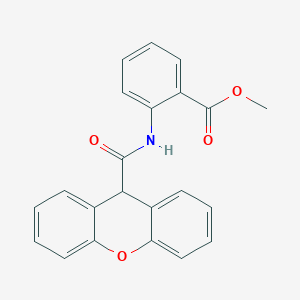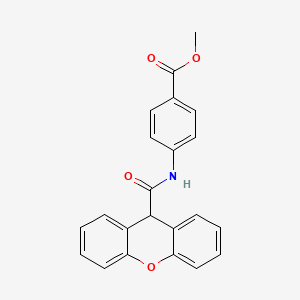
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid
描述
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a fluorine atom, a pyrrolidinyl group, and a carboxylic acid moiety. The presence of these functional groups contributes to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the fluorine atom: Fluorination is often carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Incorporation of the pyrrolidinyl group: This step involves nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions: 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyrrolidinyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an antibiotic and its efficacy against various bacterial strains.
Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
相似化合物的比较
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.
Norfloxacin: A quinolone with a similar mechanism of action but different substituents.
Uniqueness: 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, enhances its binding affinity to bacterial enzymes, making it a potent antimicrobial agent.
属性
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h7-9H,2-6H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHMZMZZJCBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(acetylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B3510952.png)
![2-(4-bromophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3510963.png)
![N-[4-(AMINOSULFONYL)BENZYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE](/img/structure/B3510973.png)
![4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3510984.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE](/img/structure/B3510989.png)
![2,6-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510995.png)
![3,3-diphenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B3511001.png)
![5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3511012.png)
![3-[5-(4-bromophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3511019.png)
![5-(4-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3511027.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3511030.png)
![3,3-dimethyl-1-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one](/img/structure/B3511032.png)
